molecular formula C9H17NO2 B14444153 N-Cyclohexyl-2-hydroxy-N-methylacetamide CAS No. 73251-17-9

N-Cyclohexyl-2-hydroxy-N-methylacetamide

Cat. No.: B14444153
CAS No.: 73251-17-9
M. Wt: 171.24 g/mol
InChI Key: LIYYUJIWCHEMJD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-hydroxy-N-methylacetamide is a substituted acetamide derivative characterized by a cyclohexyl group attached to the nitrogen atom, a hydroxyl group at the C2 position, and a methyl group on the amide nitrogen. Its molecular formula is C₉H₁₇NO₂ (derived from structural analogs in and ), with a molecular weight of 183.24 g/mol. The compound’s structure enables hydrogen bonding via the hydroxyl and amide groups, influencing its solubility and crystallinity.

Properties

CAS No.

73251-17-9

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-cyclohexyl-2-hydroxy-N-methylacetamide

InChI

InChI=1S/C9H17NO2/c1-10(9(12)7-11)8-5-3-2-4-6-8/h8,11H,2-7H2,1H3

InChI Key

LIYYUJIWCHEMJD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)CO

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Amide Formation Principles

Specific Preparation Methods

Method 1: Direct Amidation Using Glycolic Acid and N-cyclohexyl-N-methylamine

This method involves the direct coupling of glycolic acid with N-cyclohexyl-N-methylamine using appropriate coupling reagents. The reaction scheme can be represented as:

Glycolic acid + N-cyclohexyl-N-methylamine → N-Cyclohexyl-2-hydroxy-N-methylacetamide + H₂O

The reaction requires a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with a catalyst like 4-dimethylaminopyridine (DMAP). This approach is advantageous because it proceeds under mild conditions and can achieve good yields.

Method 2: Reaction with Glycolyl Chloride

This method utilizes glycolyl chloride (2-chloroacetyl chloride) as a more reactive acylating agent:

  • First, glycolyl chloride is prepared or obtained commercially
  • The acylation reaction proceeds with N-cyclohexyl-N-methylamine under basic conditions
  • The resulting 2-chloro intermediate undergoes hydrolysis to form the desired hydroxyl group

This approach parallels the synthesis of similar compounds mentioned in several patents, where acid chlorides are used for amide formation.

Method 3: N-Methylation of N-Cyclohexylglycolamide

This two-step process involves:

  • Initial preparation of N-cyclohexylglycolamide by reacting glycolic acid with cyclohexylamine
  • Subsequent N-methylation using a methylating agent such as methyl iodide or dimethyl sulfate

The methylation step is typically performed in the presence of a strong base such as sodium hydride in an aprotic solvent like N,N-dimethylformamide (DMF), similar to the procedure described for N-alkylation of cyclohexylamine derivatives.

Method 4: Hydroxylation of N-Cyclohexyl-N-methylacetamide

This method involves the direct hydroxylation of N-cyclohexyl-N-methylacetamide:

  • Starting with 2-cyclohexyl-N-methylacetamide (similar to compound described in search result)
  • Introduction of a hydroxyl group at the alpha position through oxidation

The alpha-hydroxylation can be achieved using various oxidizing agents such as selenium dioxide or through microbial oxidation systems. This approach is supported by the known synthesis of 2-cyclohexyl-N-methylacetamide described in the literature.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts the efficiency of the synthesis of this compound. Based on reactions of similar compounds, the following solvents have proven effective:

Table 1: Common Solvents for the Preparation of this compound

Solvent Advantages Disadvantages Applicable Methods
Dichloromethane Good solubility, easy workup Environmental concerns Methods 1, 2
Tetrahydrofuran Versatile, good for base-mediated reactions Peroxide formation risk Methods 1, 3, 4
Acetonitrile Polar aprotic, good for substitution reactions Higher cost Methods 3, 4
Dioxane High boiling point, useful for reflux conditions Potential carcinogen Methods 3, 4
N,N-Dimethylformamide Excellent solvent for N-alkylations Difficult removal, hygroscopic Method 3

The solvent choice should be optimized based on the specific method employed. For instance, when using the N-methylation approach, DMF has proven effective for related N-cyclohexyl derivatives as documented in the literature.

Catalyst Considerations

The catalytic systems employed in these preparations play a crucial role in reaction efficiency. For amidation reactions, DMAP has shown excellent catalytic activity, while for hydroxylation reactions, metal-based catalysts may be required.

Table 2: Catalysts for this compound Synthesis

Catalyst Reaction Type Optimal Loading (mol%) Advantages
DMAP Amidation 5-10 Enhances nucleophilicity of amine
Platinum/Carbon Hydroxylation 0.5-2.0 Selective alpha oxidation
Phase-transfer catalysts N-methylation 5-10 Facilitates reaction in two-phase systems
Palladium catalysts Various transformations 0.1-1.0 Versatile for multiple reaction types

The selection of an appropriate catalyst system should be based on reaction type and desired selectivity, as demonstrated in research on related N-cyclohexyl compounds.

Temperature and Pressure Effects

The reaction conditions significantly influence both yield and selectivity in the preparation of this compound. Based on related syntheses:

  • Amidation reactions typically proceed well at room temperature to 50°C
  • N-methylation reactions may require cooling during addition of the methylating agent, followed by warming to room temperature
  • Hydroxylation reactions often require elevated temperatures (60-100°C)

Pressure considerations are particularly important for hydrogenation steps in certain synthetic routes, as demonstrated in the preparation of related cyclohexyl derivatives where pressures of 50-100 psig have been employed.

Purification and Characterization

Isolation Techniques

The isolation of pure this compound from reaction mixtures typically involves:

  • Initial extraction with an organic solvent like dichloromethane or ethyl acetate
  • Washing with appropriate aqueous solutions to remove water-soluble impurities
  • Drying over anhydrous sodium sulfate or magnesium sulfate
  • Solvent evaporation and subsequent purification

Common purification methods include:

  • Column chromatography (typically using silica gel with hexane/ethyl acetate gradients)
  • Recrystallization from appropriate solvent systems
  • Distillation for larger-scale preparations

These techniques align with those used for structurally similar compounds like 2-cyclohexyl-N-methoxy-N-methylacetamide and other N-cyclohexyl derivatives.

Spectroscopic Identification

The structural confirmation of this compound can be accomplished through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals for ¹H-NMR (in CDCl₃):

  • N-methyl group: singlet at approximately δ 2.8-3.0 ppm
  • Cyclohexyl protons: multiple signals between δ 1.0-2.0 ppm
  • Hydroxyl proton: broad singlet at approximately δ 3.5-4.5 ppm (position varies with concentration and temperature)
  • Methylene group adjacent to hydroxyl: doublet at approximately δ 4.0-4.3 ppm

For ¹³C-NMR, characteristic signals would include:

  • Carbonyl carbon at approximately δ 170-175 ppm
  • Hydroxyl-bearing carbon at approximately δ 60-65 ppm
  • N-methyl carbon at approximately δ 30-35 ppm
  • Cyclohexyl carbons between δ 25-60 ppm

These assignments are based on NMR data from related compounds such as 2-cyclohexyl-N-methylacetamide and 2-cyclohexyl-N-methoxy-N-methylacetamide.

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of this compound (M⁺ = 185), with characteristic fragmentation patterns including:

  • Loss of hydroxyl group (M⁺-17)
  • Cleavage at the amide bond
  • Cyclohexyl fragmentation patterns

Chemical Purity Assessment

The purity of the synthesized this compound can be assessed through:

  • High-Performance Liquid Chromatography (HPLC)
  • Gas Chromatography (GC)
  • Thin-Layer Chromatography (TLC)
  • Elemental analysis

For pharmaceutical applications, purity standards typically require >98% chemical purity, with stringent limits on residual solvents and heavy metals.

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

Each preparation method offers distinct advantages and challenges, summarized in the following table:

Table 3: Comparative Analysis of Preparation Methods for this compound

Method Expected Yield (%) Reaction Time Advantages Limitations
Direct Amidation 65-80 12-24 hours Single-step process, mild conditions Requires expensive coupling reagents
Glycolyl Chloride Route 70-85 4-8 hours Higher reactivity, faster reaction Moisture-sensitive reagents, potential side reactions
N-Methylation Route 60-75 24-48 hours (two steps) Well-established chemistry Multiple steps, purification between steps
Hydroxylation Route 50-70 12-24 hours Uses readily available starting materials Lower selectivity, potential overoxidation

The selection of the optimal method depends on specific requirements, available starting materials, and scale of production. For laboratory-scale synthesis, the direct amidation or glycolyl chloride routes may be preferred due to their relatively straightforward procedures.

Scalability and Industrial Applicability

For industrial-scale production, additional factors must be considered:

  • Cost of raw materials and reagents
  • Safety considerations (particularly for methods involving highly reactive reagents)
  • Waste generation and environmental impact
  • Equipment requirements

The N-methylation route, while requiring multiple steps, may offer advantages for large-scale production due to its use of well-established chemical processes similar to those used in the production of related compounds. The hydroxylation route might present challenges for scale-up due to potential selectivity issues and the use of specialized oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-hydroxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-Cyclohexyl-2-oxo-N-methylacetamide.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted amides and esters.

Scientific Research Applications

N-Cyclohexyl-2-hydroxy-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Hydrogen Bonding: The hydroxyl group in this compound and its analogs (e.g., ) facilitates intermolecular hydrogen bonding, as seen in IR spectra (O-H stretch at ~3280 cm⁻¹). This contrasts with non-hydroxylated analogs like N-Cyclohexyl-2-oxo-2-phenylacetamide, which rely on amide N-H···O bonds for crystal packing.
  • Substituent Effects: The addition of a quinoline ring () or phenyl group () increases molecular weight and alters bioactivity. For instance, the quinoline derivative may exhibit antimicrobial properties, while phenyl-substituted analogs show rigid crystal structures.
  • Salt Forms : Hydrochloride salts () improve aqueous solubility compared to free bases, critical for pharmaceutical applications.

Crystallographic and Stability Data

  • N-Cyclohexyl-2-oxo-2-phenylacetamide crystallizes in an orthorhombic system (P2₁2₁2₁) with a density of 1.149 Mg/m³, stabilized by N-H···O hydrogen bonds.
  • The hydrochloride salt of N-Cyclohexyl-N-methyl-2-(methylamino)acetamide () likely exhibits higher thermal stability due to ionic interactions.

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